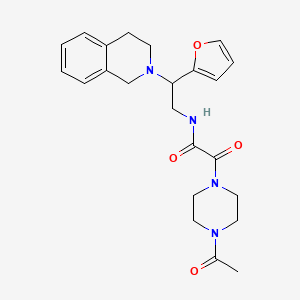
2-(4-acetylpiperazin-1-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-acetylpiperazin-1-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-oxoacetamide , with the CAS number 898458-87-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, molecular properties, and biological activities, particularly in the context of anticancer properties and enzyme inhibition.
Molecular Properties
The molecular formula of the compound is C23H28N4O4 with a molecular weight of 424.5 g/mol . The structure features a piperazine ring, a furan moiety, and a dihydroisoquinoline structure, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O4 |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 898458-87-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine derivative followed by coupling with the furan and dihydroisoquinoline components. The detailed synthetic pathway may vary based on specific laboratory protocols.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing dihydroisoquinoline and furan moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This leads to mitotic arrest in cancer cells, thereby preventing their proliferation .
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and SMMC-7721 (human liver cancer) cells. The IC50 values indicate potent activity in inhibiting cell growth .
- Apoptosis Induction : It has been reported that the compound triggers apoptotic pathways in cancer cells, contributing to its effectiveness as an anticancer agent .
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression:
- Histone Deacetylase Inhibition : Similar compounds have been identified as selective inhibitors of histone deacetylases (HDACs), which are implicated in tumorigenesis. The inhibition of HDACs can lead to reactivation of tumor suppressor genes .
- Kinase Inhibition : Molecular docking studies suggest that this compound may interact with various kinases, including EGFR and VEGFR-2, which are critical targets in cancer therapy. The predicted binding affinities indicate potential for further development as a kinase inhibitor .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- A study involving oxadiazole derivatives demonstrated significant antiproliferative effects against breast cancer cell lines through inhibition of EGFR signaling pathways .
- Another investigation highlighted the role of furan-containing compounds in inducing apoptosis in hepatocellular carcinoma via NF-kB signaling pathway modulation .
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-17(28)25-10-12-26(13-11-25)23(30)22(29)24-15-20(21-7-4-14-31-21)27-9-8-18-5-2-3-6-19(18)16-27/h2-7,14,20H,8-13,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYJPOJTVGKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













